molecular formula C23H23ClN2O5S B15036527 2-[N-(4-Ethoxyphenyl)4-chlorobenzenesulfonamido]-N-(4-methoxyphenyl)acetamide

2-[N-(4-Ethoxyphenyl)4-chlorobenzenesulfonamido]-N-(4-methoxyphenyl)acetamide

Cat. No.: B15036527
M. Wt: 475.0 g/mol
InChI Key: YULXJTZEBQSAOW-UHFFFAOYSA-N
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Description

2-[N-(4-Ethoxyphenyl)4-chlorobenzenesulfonamido]-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-Ethoxyphenyl)4-chlorobenzenesulfonamido]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-ethoxyaniline with 4-chlorobenzenesulfonyl chloride to form 4-ethoxyphenyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with 4-methoxyaniline and acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-Ethoxyphenyl)4-chlorobenzenesulfonamido]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[N-(4-Ethoxyphenyl)4-chlorobenzenesulfonamido]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(4-Ethoxyphenyl)4-chlorobenzenesulfonamido]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-ethoxyphenyl)acetamide
  • N-(4-Methoxyphenyl)acetamide

Uniqueness

2-[N-(4-Ethoxyphenyl)4-chlorobenzenesulfonamido]-N-(4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H23ClN2O5S

Molecular Weight

475.0 g/mol

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O5S/c1-3-31-21-12-8-19(9-13-21)26(32(28,29)22-14-4-17(24)5-15-22)16-23(27)25-18-6-10-20(30-2)11-7-18/h4-15H,3,16H2,1-2H3,(H,25,27)

InChI Key

YULXJTZEBQSAOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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